Prednisolona acetato

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: El acetato de prednisolona se utiliza como compuesto de referencia en el estudio de la química de los corticosteroides y sus derivados. Sirve como compuesto modelo para comprender la relación estructura-actividad de los corticosteroides.

Biología: En la investigación biológica, el acetato de prednisolona se utiliza para estudiar los efectos de los corticosteroides en los procesos celulares, incluida la inflamación, la respuesta inmune y la proliferación celular.

Medicina: El acetato de prednisolona se utiliza ampliamente en la investigación clínica para evaluar su eficacia y seguridad en el tratamiento de diversas afecciones inflamatorias y autoinmunitarias. También se utiliza en estudios farmacocinéticos y farmacodinámicos para comprender su absorción, distribución, metabolismo y excreción.

Industria: En la industria farmacéutica, el acetato de prednisolona se utiliza en el desarrollo y formulación de nuevas terapias basadas en corticosteroides. También se utiliza en el control de calidad y las pruebas de estabilidad de los productos oftálmicos.

Mecanismo De Acción

El acetato de prednisolona ejerce sus efectos inhibiendo la respuesta inflamatoria a varios agentes incitantes. Induce la producción de proteínas inhibidoras de la fosfolipasa A2, conocidas colectivamente como lipocortinas. Estas proteínas controlan la biosíntesis de potentes mediadores de la inflamación, como las prostaglandinas y los leucotrienos, al inhibir la liberación de su precursor común, el ácido araquidónico. Esta inhibición reduce el edema, la deposición de fibrina, la dilatación capilar, la migración de leucocitos, la proliferación capilar, la proliferación de fibroblastos, la deposición de colágeno y la formación de cicatrices asociadas con la inflamación .

Compuestos similares:

Dexametasona: Otro corticosteroide con propiedades antiinflamatorias similares pero con una duración de acción más prolongada.

Hidrocortisona: Un corticosteroide de origen natural con usos similares pero menos potente que el acetato de prednisolona.

Betametasona: Un corticosteroide sintético con efectos antiinflamatorios similares pero diferentes propiedades farmacocinéticas.

Singularidad: El acetato de prednisolona es único en su formulación específica para uso oftálmico, proporcionando efectos antiinflamatorios específicos con mínima absorción sistémica. Su forma de éster de acetato aumenta su lipofilicidad, lo que permite una mejor penetración en los tejidos oculares en comparación con otros corticosteroides.

Análisis Bioquímico

Biochemical Properties

Prednisolone acetate interacts with various enzymes, proteins, and other biomolecules. It is predominantly excreted in the urine . Prednisolone acetate is a glucocorticoid and its role in biochemical reactions is primarily as an anti-inflammatory or immunosuppressive agent .

Cellular Effects

Prednisolone acetate has a wide range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is indicated for allergic, dermatologic, gastrointestinal, hematologic, ophthalmologic, nervous system, renal, respiratory, rheumatologic, or infectious conditions .

Molecular Mechanism

Prednisolone acetate exerts its effects at the molecular level through various mechanisms. It binds to the glucocorticoid receptor, leading to changes in gene expression . This can result in the inhibition or activation of enzymes, leading to changes in cellular function .

Metabolic Pathways

Prednisolone acetate is involved in various metabolic pathways. Prednisolone can be reversibly metabolized to prednisone which is then metabolized to 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) .

Métodos De Preparación

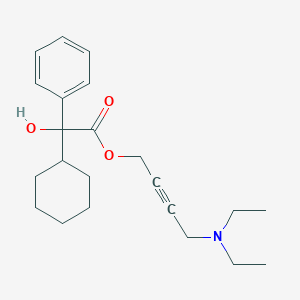

Rutas sintéticas y condiciones de reacción: El acetato de prednisolona se sintetiza a partir de prednisolona, que se deriva de la cortisona o la hidrocortisona. La síntesis implica la acetilación de la prednisolona en la posición 21 del carbono. La reacción típicamente utiliza anhídrido acético en presencia de una base como piridina o trietilamina bajo condiciones controladas de temperatura.

Métodos de producción industrial: La producción industrial de acetato de prednisolona implica la síntesis química a gran escala utilizando reacciones de acetilación similares. El proceso está optimizado para obtener un alto rendimiento y pureza, e implica múltiples pasos de purificación como la recristalización y la cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos.

Tipos de reacciones:

Oxidación: El acetato de prednisolona puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, lo que lleva a la formación de cetonas o ácidos carboxílicos.

Reducción: La reducción del acetato de prednisolona puede ocurrir en los grupos carbonilo, convirtiéndolos en grupos hidroxilo.

Sustitución: El grupo acetato se puede hidrolizar para producir prednisolona, especialmente en condiciones ácidas o básicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: La hidrólisis se puede llevar a cabo utilizando ácido clorhídrico diluido o hidróxido de sodio.

Principales productos formados:

Oxidación: Formación de derivados de prednisolona con grupos cetona o ácido carboxílico adicionales.

Reducción: Formación de prednisolona con grupos hidroxilo adicionales.

Sustitución: Formación de prednisolona a partir de acetato de prednisolona.

Comparación Con Compuestos Similares

Dexamethasone: Another corticosteroid with similar anti-inflammatory properties but with a longer duration of action.

Hydrocortisone: A naturally occurring corticosteroid with similar uses but less potent than prednisolone acetate.

Betamethasone: A synthetic corticosteroid with similar anti-inflammatory effects but different pharmacokinetic properties.

Uniqueness: Prednisolone acetate is unique in its specific formulation for ophthalmic use, providing targeted anti-inflammatory effects with minimal systemic absorption. Its acetate ester form enhances its lipophilicity, allowing better penetration into ocular tissues compared to other corticosteroids.

Propiedades

Key on ui mechanism of action |

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. |

|---|---|

Número CAS |

52-21-1 |

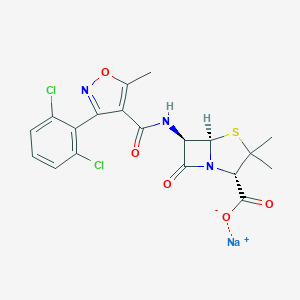

Fórmula molecular |

C23H30O6 |

Peso molecular |

402.5 g/mol |

Nombre IUPAC |

[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20?,21-,22-,23-/m0/s1 |

Clave InChI |

LRJOMUJRLNCICJ-IEVVGEFUSA-N |

SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

SMILES isomérico |

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)O |

SMILES canónico |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

melting_point |

238 |

Key on ui other cas no. |

52-21-1 |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Solubilidad |

4.27e-05 M |

Sinónimos |

pred forte prednisolone 21-acetate prednisolone acetate Scherisolone-Kristall suspension |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Prednisolone acetate?

A: Prednisolone acetate, a corticosteroid, primarily exerts its effects by penetrating cells and binding to glucocorticoid receptors in the cytoplasm. [, ] This complex then translocates to the nucleus and interacts with DNA, modulating the transcription of various genes involved in inflammation. [, ]

Q2: What are the downstream effects of Prednisolone acetate binding to glucocorticoid receptors?

A2: Prednisolone acetate binding to glucocorticoid receptors leads to:

- Inhibition of inflammatory mediators: This includes prostaglandins, leukotrienes, and cytokines, effectively suppressing various aspects of the inflammatory cascade. [, , , ]

- Suppression of immune cell activity: This includes reducing the migration and function of lymphocytes, macrophages, and neutrophils, further contributing to its anti-inflammatory and immunosuppressive effects. [, , , ]

Q3: What is the molecular formula and weight of Prednisolone acetate?

A: The molecular formula of Prednisolone acetate is C23H30O6 and its molecular weight is 402.49 g/mol. []

Q4: Are there any studies that use spectroscopic data to characterize Prednisolone acetate?

A: Yes, several studies utilize spectroscopic methods to characterize Prednisolone acetate. For instance, UV spectrophotometry has been employed for quantitative analysis, particularly in pharmaceutical formulations. [, , , , , , , ] Furthermore, solid-state nuclear magnetic resonance (NMR) has been used to investigate the structure and dynamics of Prednisolone acetate and its related compounds, providing insights into the impact of functional groups on its properties. []

Q5: Has the compatibility of Prednisolone acetate with other substances been investigated?

A: Yes, researchers have investigated the compatibility of Prednisolone acetate with various excipients used in pharmaceutical formulations. [, ] For example, studies have examined the effects of suspending agents like carboxymethylcellulose sodium and hydroxypropyl methylcellulose on the dissolution rate and particle size distribution of Prednisolone acetate suspensions. [] The choice of appropriate excipients is crucial for ensuring the stability and bioavailability of the drug in its final dosage form.

Q6: What is known about the stability of Prednisolone acetate in different formulations?

A: Studies have shown that the stability of Prednisolone acetate can be affected by factors such as pH, temperature, and the presence of other excipients. [, ] For example, in ophthalmic suspensions, Prednisolone acetate was found to be stable at room temperature for several months, while exposure to high temperatures or extreme pH can lead to degradation. [, ] Researchers have explored various formulation strategies to enhance the stability of Prednisolone acetate, including microemulsions [], which can improve drug solubility and protect it from degradation, thereby potentially enhancing its bioavailability and shelf life.

Q7: How do structural modifications affect the biological activity of Prednisolone acetate and related glucocorticoids?

A: The presence and position of functional groups significantly impact the activity of Prednisolone acetate and related glucocorticoids. For instance, the substitution of a hydroxyl group for a keto group at the C11 position of the cyclohexane ring, as seen in Prednisolone compared to Prednisone, enhances membrane permeability and bioavailability. [] Furthermore, adding a methyl group to the C6 position, as in Methylprednisolone, further influences its activity. [] These structural modifications alter the interactions of these glucocorticoids with their receptors and affect their pharmacokinetic properties, ultimately influencing their potency and efficacy.

Q8: What are some strategies for improving the stability, solubility, or bioavailability of Prednisolone acetate formulations?

A8: Several strategies have been explored to enhance the formulation of Prednisolone acetate, including:

- Microemulsions: These formulations can increase the solubility and stability of Prednisolone acetate, potentially leading to improved ocular bioavailability. []

- High-viscosity gels: Incorporating Prednisolone acetate into a high-viscosity gel using polymers like carbomer can increase contact time with the ocular surface, thereby enhancing its bioavailability compared to traditional aqueous suspensions. []

- Particle size reduction: Reducing the particle size of Prednisolone acetate in suspensions can improve its dissolution rate and potentially enhance its bioavailability. []

Q9: What is the ocular bioavailability of Prednisolone acetate after topical administration?

A: Topical administration of Prednisolone acetate results in high initial drug concentrations in the tear film, which rapidly decline over time. [] The use of a high-viscosity gel formulation has been shown to significantly enhance ocular bioavailability compared to an aqueous suspension, particularly in the conjunctiva. []

Q10: How is Prednisolone acetate metabolized in the body?

A: Prednisolone acetate, a prodrug, is rapidly hydrolyzed to its active metabolite, Prednisolone, primarily in the cornea. [] Prednisolone is further metabolized in the liver and excreted mainly in urine. []

Q11: What are the primary applications of Prednisolone acetate in clinical settings?

A: Prednisolone acetate is commonly used in ophthalmology for its anti-inflammatory and immunosuppressive properties. [, , , , , , , , , , ] Clinical trials and animal models have demonstrated its efficacy in managing various ocular conditions, including:

- Postoperative Inflammation: Studies have compared Prednisolone acetate to other corticosteroids like Difluprednate, showing comparable efficacy in controlling inflammation after cataract surgery. [, , ]

- Endogenous Anterior Uveitis: Clinical trials have demonstrated the efficacy of Prednisolone acetate in reducing inflammation and improving visual acuity in patients with endogenous anterior uveitis. []

- Corneal Scarring Fibrosis: Animal models have shown that Prednisolone acetate, particularly in combination with Losartan, can effectively inhibit corneal scarring fibrosis following alkali burn injury. []

Q12: Are there any animal models used to study Prednisolone acetate?

A: Yes, rabbit models are frequently used to investigate the ocular pharmacokinetics, bioavailability, and efficacy of Prednisolone acetate. [, , , ] These models are valuable tools for preclinical evaluation of drug formulations and assessing potential ocular toxicity.

Q13: What are the potential long-term risks associated with topical Prednisolone acetate use?

A13: Prolonged use of topical corticosteroids, including Prednisolone acetate, can lead to adverse effects such as:

- Steroid-Induced Ocular Hypertension/Glaucoma: This is a significant concern, particularly in patients with a predisposition to glaucoma or those using Prednisolone acetate long-term. [] Regular monitoring of intraocular pressure is crucial in these patients.

- Cataract Formation: Long-term corticosteroid use can contribute to the development or progression of cataracts, particularly posterior subcapsular cataracts. []

Q14: What drug delivery strategies are being investigated to improve the targeting of Prednisolone acetate to specific ocular tissues?

A14: Researchers are exploring novel drug delivery systems for Prednisolone acetate, including:

- Microemulsions: These systems enhance drug solubility and can potentially improve drug penetration into specific ocular tissues, such as the cornea and anterior chamber. []

- Contact Lenses: Drug-eluting contact lenses loaded with Prednisolone acetate are being investigated as a sustained drug delivery system to the ocular surface. []

Q15: What analytical methods are commonly employed for the quantification of Prednisolone acetate in pharmaceutical formulations?

A15: Several analytical techniques are used for the quantification of Prednisolone acetate, including:

- High-performance liquid chromatography (HPLC): This versatile technique is widely used for the accurate and sensitive determination of Prednisolone acetate in various matrices, including pharmaceutical formulations and biological samples. [, , , , ]

- UV Spectrophotometry: This technique offers a simple and cost-effective approach for quantifying Prednisolone acetate in pharmaceutical formulations, often employing first or second-derivative spectrophotometry to enhance sensitivity and selectivity. [, , , , , , , ]

- Reverse Phase-High Performance Thin Layer Chromatography (RP-HPTLC): This method provides a rapid and efficient means of simultaneously analyzing Prednisolone acetate with other drugs in combined dosage forms. []

Q16: How do different factors affect the dissolution rate of Prednisolone acetate suspensions?

A16: The dissolution rate of Prednisolone acetate suspensions is influenced by several factors, including:

- Particle size: Smaller particle sizes generally exhibit faster dissolution rates due to their increased surface area available for dissolution. []

- Suspending agents: The presence and type of suspending agents can significantly impact the dissolution of Prednisolone acetate. Some agents, like carboxymethylcellulose sodium, have been shown to inhibit dissolution due to particle aggregation. []

Q17: What parameters are typically assessed during the validation of analytical methods for Prednisolone acetate determination?

A17: Analytical method validation for Prednisolone acetate involves evaluating parameters such as:

- Linearity: Assessing the linear relationship between the drug concentration and the analytical response. [, , , , , , , , ]

- Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. [, , , , , , , ]

- Precision: Evaluating the agreement between replicate measurements, often expressed as relative standard deviation (RSD). [, , , , , , , ]

- Specificity: Ensuring that the method can selectively measure Prednisolone acetate in the presence of other components in the sample matrix. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.